

A Comparative Analysis of Anorthite Content in Common Mafic Rocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anorthite**

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This guide provides a comparative study of **anorthite** content in various mafic rocks, including basalt, gabbro, and norite. It is intended for researchers and scientists in the fields of geology, petrology, and materials science. The guide details the typical **anorthite** concentrations found in these rocks and outlines the primary experimental methodologies used for its quantification.

Data Summary: Anorthite Content in Mafic Rocks

Anorthite is the calcium-rich endmember of the plagioclase feldspar mineral series, with the chemical formula $\text{CaAl}_2\text{Si}_2\text{O}_8$ ^[1]. The **anorthite** (An) content in plagioclase is a critical parameter in the classification of igneous rocks and is expressed as a molar percentage: $\text{An\%} = [\text{Ca} / (\text{Ca} + \text{Na})] \times 100$ ^[1]. Mafic rocks, which are rich in magnesium and iron, commonly feature calcium-rich plagioclase^[2]. The typical **anorthite** content varies significantly among different types of mafic rocks, as summarized below.

Mafic Rock Type	Typical Plagioclase Feldspar	Typical Anorthite (An) Content (%)	References
Gabbro	Labradorite to Bytownite/Anorthite	> 50% (defining characteristic), commonly 84-95%	[3][4][5]
Norite	Labradorite to Bytownite	50-70% (Labradorite) or higher	[6][7][8]
Basalt	Varies widely, can be Labradorite	Highly variable, can range from 30-80% in Mid-Ocean Ridge Basalts (MORB)	[9][10]
Diabase	Calcium-rich Plagioclase	Similar to Basalt	[2]

Gabbro is distinguished from diorite by having a plagioclase composition with an **anorthite** content greater than 50%^[3]. Some gabbroic intrusions show plagioclase compositions as high as An 84–94%^[4]. Norite is a mafic intrusive rock composed largely of calcium-rich plagioclase, typically labradorite (An 50-70) or bytownite, and orthopyroxene^{[6][7][8]}. Basalt, the extrusive equivalent of gabbro, exhibits a wider and more variable range of **anorthite** content, reflecting diverse magma sources and cooling histories^{[10][11]}. Diabase is chemically and mineralogically similar to basalt and also contains calcium-rich plagioclase^[2].

Experimental Protocols

The determination of **anorthite** content in mafic rocks is primarily achieved through micro-analytical techniques that provide detailed chemical or structural information of the plagioclase crystals.

1. Electron Probe Micro-Analysis (EPMA)

EPMA is a widely used technique for obtaining precise quantitative chemical analyses of small spots on a sample. It is particularly effective for analyzing compositional zoning within individual plagioclase crystals.

- Sample Preparation: A thin, polished section of the mafic rock sample is prepared, typically to a thickness of 30 micrometers. The section is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.
- Instrumentation: An electron microprobe instrument is used, which focuses a beam of high-energy electrons onto a specific point on the sample.
- Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing the X-ray intensities from the sample to those from known standards, the concentrations of major elements (such as Si, Al, Ca, Na, K) are determined.
- Data Calculation: The atomic proportions of calcium and sodium are calculated from their weight percentages. The **anorthite** content is then determined using the formula: $\text{An}(\text{mol}\%) = [\text{Ca} / (\text{Ca} + \text{Na})] \times 100$ ^[1]. Transects across plagioclase phenocrysts can be analyzed to reveal compositional variations from the core to the rim^[12].

2. X-Ray Diffraction (XRD)

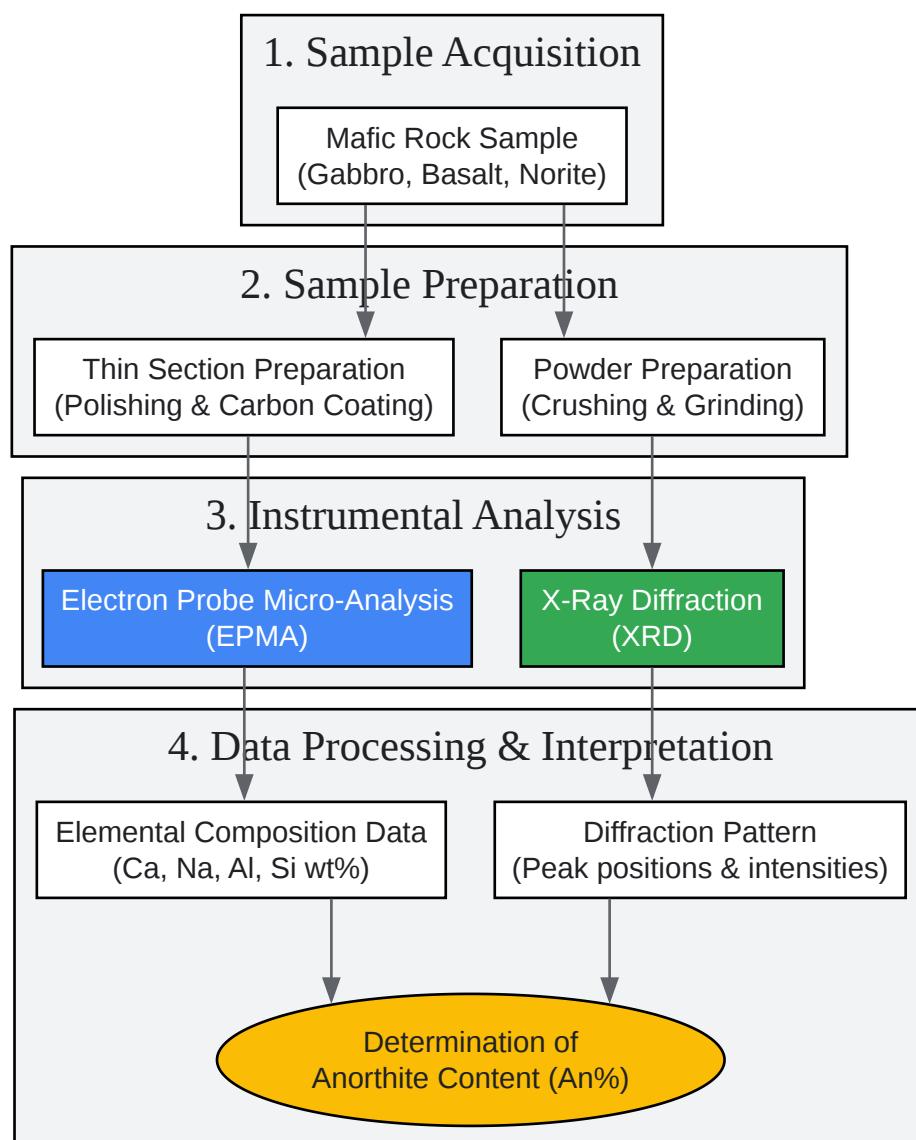
XRD is a powerful non-destructive technique used for identifying and quantifying the crystalline phases present in a sample. It is useful for determining the bulk mineralogy of a rock.

- Sample Preparation: A representative sample of the mafic rock is crushed and ground into a fine, homogeneous powder (typically <10 micrometers). This ensures that the crystal orientations are random.
- Instrumentation: A powder diffractometer is used. The instrument directs a monochromatic X-ray beam onto the powdered sample.
- Analysis: As the sample is rotated, the X-rays are diffracted by the crystal lattice planes of the minerals within the sample. A detector records the angles and intensities of the diffracted X-ray beams, generating a diffraction pattern.
- Data Interpretation: The resulting diffraction pattern is a unique "fingerprint" of the mineral assemblage. The positions of the diffraction peaks are used to identify the minerals present by comparing them to a standard database, such as the Inorganic Crystal Structure

Database (ICSD)[13]. The relative intensities of the peaks can be used for quantitative analysis, often employing methods like Rietveld refinement, to determine the percentage of each mineral phase, including the specific composition of plagioclase feldspar[14].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of **anorthite** content in mafic rocks using the primary experimental methods described.



Workflow for Anorthite Content Determination in Mafic Rocks

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Caption: Experimental workflow for determining **anorthite** content.

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- To cite this document: BenchChem. [A Comparative Analysis of Anorthite Content in Common Mafic Rocks]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171534#comparative-study-of-anorthite-content-in-different-mafic-rocks>]

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